3-Undecanol, (R)-
Description
(R)-3-Undecanol (CAS 6929-08-4) is a tertiary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol . Its IUPAC name is 3-undecanol, and it features a hydroxyl group (-OH) at the third carbon of an 11-carbon chain. Key physical properties include a boiling point of 132°C at 13 mmHg, a density of 0.83 g/cm³, and a melting point estimated at 11.58°C . The compound is classified under HazardClass 3 (flammable liquids) and PackingGroup III, indicating moderate flammability risk .
(R)-3-Undecanol is used in fragrance formulations, pharmaceutical intermediates, and immunological research. A 2008 study demonstrated its immunomodulatory effects in mice, where it influenced cellular and humoral immunity alongside its ketone analog, 3-undecanone .
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
(3R)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m1/s1 |
InChI Key |
HCARCYFXWDRVBZ-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](CC)O |
Canonical SMILES |
CCCCCCCCC(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Undecanol, ®-, can be synthesized through various methods. One common approach involves the reduction of 3-undecanone using chiral catalysts to ensure the production of the ®-enantiomer. The reduction can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of 3-Undecanol, ®-, often involves the use of biocatalysts or enzymes to achieve the desired chirality. Enzymatic reduction of 3-undecanone using alcohol dehydrogenases (ADH) is a common method. This process is advantageous due to its high specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
3-Undecanol, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-undecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction can yield undecane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 3-Undecanone.
Reduction: Undecane.
Substitution: 3-Undecyl chloride.
Scientific Research Applications
Antimicrobial Properties : Research has shown that 3-Undecanol exhibits significant antibacterial activity against various pathogens. A study indicated its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 20 μg/mL, highlighting its potential as an antimicrobial agent.
| Compound | MIC (μg/mL) |
|---|---|
| 1-Octanol | 160 |
| 1-Nonanol | 80 |
| 1-Decanol | 40 |
| 3-Undecanol | 20 |
| 1-Dodecanol | 10 |
The mechanism of action involves the disruption of bacterial cell membranes and ion leakage, leading to cell death. This property positions 3-Undecanol as a candidate for developing new antimicrobial agents in pharmaceutical applications .
Insect Behavior Studies
3-Undecanol has been identified as a key pheromone component in certain insect species, such as Bactrocera minax. Studies have focused on the binding interactions between this compound and odorant-binding proteins, revealing its role in insect communication and behavior. The binding affinity of the protein BminOBP3 to undecanol was significantly high, suggesting its importance in the olfactory system of these insects .
Metabolomic Profiling
In clinical research, 3-Undecanol has been studied for its role in metabolomic profiling, particularly in obesity research. It has been linked to altered intestinal permeability and metabolic responses in patients undergoing dietary interventions. This application underscores its relevance in understanding metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various long-chain fatty alcohols, including 3-Undecanol, against pathogenic bacteria. The results demonstrated that longer-chain alcohols were more effective than their shorter counterparts due to their ability to integrate into bacterial membranes and disrupt their integrity.
Case Study 2: Insect Pheromone Research
Research involving Bactrocera minax highlighted the binding interactions between undecanol and specific odorant-binding proteins. The study provided insights into how these interactions influence insect behavior, which could inform pest management strategies.
Safety and Toxicity
The safety profile of 3-Undecanol has been assessed through various toxicity studies. A repeated-dose toxicity study indicated a No Observed Effect Level (NOEL) of 2000 mg/kg body weight per day in male rats, suggesting a favorable safety margin for potential applications in consumer products and industrial processes .
| Study Type | NOEL (mg/kg bw/d) | Observations |
|---|---|---|
| Repeated Dose (OECD TG 408) | 2000 | No significant toxicological effects |
| Acute Toxicity | >2000 | No adverse effects noted |
Mechanism of Action
The mechanism of action of 3-Undecanol, ®-, involves its interaction with cellular membranes and proteins. It can alter membrane fluidity, impacting various cellular functions. In microbial cells, it disrupts the plasma membrane, leading to cell death . In insects, it binds to odorant-binding proteins, interfering with olfaction .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2.1.1 3-Methyl-3-undecanol (CAS 21078-68-2)
- Formula : C₁₂H₂₆O
- Molecular Weight : 186.33 g/mol .
- Key Differences: The addition of a methyl branch at the hydroxyl-bearing carbon increases molecular weight and steric hindrance, reducing hydrogen bonding capacity compared to (R)-3-Undecanol.
- Applications : Used in specialty chemicals and organic synthesis .
2.1.2 3-Ethyl-3-undecanol (CAS 62101-31-9)
2.1.3 3-Undecanone (CAS 2216-87-7)
- Formula : C₁₁H₂₂O
- Molecular Weight : 170.29 g/mol .
- Key Differences: The ketone functional group eliminates hydrogen bonding, leading to a lower boiling point compared to (R)-3-Undecanol. It is used in flavorings and fragrances, with distinct biological activity (e.g., reduced immunomodulatory effects compared to the alcohol) .
Physical and Chemical Property Comparisons
Key Observations :
Branching Effects: Tertiary alcohols like (R)-3-Undecanol have lower boiling points than linear primary alcohols (e.g., 1-Undecanol) due to reduced hydrogen bonding .
Functional Group Impact: Ketones (e.g., 3-Undecanone) exhibit lower polarity and boiling points compared to alcohols with similar carbon chains .
Biological Activity: (R)-3-Undecanol’s hydroxyl group enables unique interactions in immunological contexts, unlike its ketone analog .
Biological Activity
3-Undecanol, also known as undecan-3-ol, is a secondary alcohol with the molecular formula . It is characterized by a hydroxy group at the third carbon of the undecane chain. This compound has garnered attention for its biological activities, particularly in antimicrobial and anti-inflammatory domains.
- Molecular Weight : 172.3077 g/mol
- IUPAC Name : Undecan-3-ol
- CAS Registry Number : 6929-08-4
Antimicrobial Activity
3-Undecanol exhibits significant antimicrobial properties. Research indicates that long-chain fatty alcohols, including 3-undecanol, demonstrate bactericidal activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, where it caused a rapid decrease in viable cell counts within hours of exposure. Specifically, concentrations of 80 μg/mL were tested, showing substantial ion leakage from bacterial cells, indicative of membrane damage caused by the alcohol .
Cytotoxicity
In vitro studies assessing cytotoxicity have shown that 3-undecanol does not exhibit toxic effects on human cell lines at certain concentrations. For example, extracts containing this compound were evaluated for their safety profile using MG-63 osteosarcoma cells, revealing no significant cytotoxicity . This suggests potential applications in biomedical fields where safety is paramount.
Anti-inflammatory Activity
The anti-inflammatory potential of 3-undecanol has been explored through various assays. Inhibition of prostaglandin E2 (PGE2) production was assessed in treated cell cultures, demonstrating a reduction in inflammatory markers . This activity positions 3-undecanol as a candidate for further development in anti-inflammatory therapies.
Antioxidant Properties
Research has also noted the antioxidant capabilities of 3-undecanol. It has been shown to prevent oxidative damage in cellular systems, which is crucial for maintaining cellular health and preventing various diseases linked to oxidative stress .
Table 1: Summary of Biological Activities of 3-Undecanol
Research Findings
- Antimicrobial Efficacy : A study demonstrated that long-chain alcohols like 3-undecanol significantly reduce bacterial viability through membrane disruption mechanisms. The time-kill assay showed that exposure to this compound led to a decrease in colony-forming units (CFUs) over time .
- Cytotoxicity Assessments : Various assays indicated that 3-undecanol does not adversely affect human osteosarcoma cell lines at therapeutic concentrations, supporting its safety for potential pharmaceutical applications .
- Inflammation Modulation : The ability of 3-undecanol to inhibit pro-inflammatory cytokines suggests its role in managing inflammatory conditions, warranting further investigation into its therapeutic potential .
Q & A
Q. How can researchers ensure reproducibility when publishing synthetic protocols for (R)-3-Undecanol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
